

3-amino-1,2,4-triazine ab initio molecular orbital calculations

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 3-Amino-1,2,4-triazine

CAS No.: 1120-99-6

Cat. No.: S595112

Get Quote

Computational Studies & Methodologies

Ab initio calculations provide insights into the intrinsic electronic structure and properties of **3-amino-1,2,4-triazine**, which are crucial for understanding its behavior in the solid state and in biological applications [1] [2] [3].

The table below summarizes the key computational studies and their parameters:

Study Focus	Computational Method & Basis Set	Key Objectives & Comparisons	Software Used
Gas-Phase Geometry & Crystal Structure [1]	HF/6-31G(d,p)	Compare optimized gas-phase geometry with X-ray crystal structure to assess ring distortion and effects of hydrogen bonding.	Not specified
Tautomerism & Solvent Effects [3]	DFT (B3LYP) & MP2 with 6-311++G(d,p)	Identify the most stable tautomer; analyze effects of different solvents (chloroform, ACN, DMSO, water) on geometry, vibrations, and charge distribution.	Gaussian 03, GaussView

Detailed Experimental & Computational Protocols

For researchers looking to replicate or build upon these studies, here are the detailed methodologies:

Protocol for Gas-Phase Geometry Optimization and Crystal Comparison [1]

- **Objective:** To determine the geometry of an isolated **3-amino-1,2,4-triazine** molecule and understand the impact of crystal packing forces.
- **Methodology:**
 - Perform a **fully optimized geometry calculation** at the **HF/6-31G(d,p)** level for an isolated molecule.
 - Compare the calculated bond lengths, angles, and dihedral angles of the triazine ring with those obtained from single-crystal X-ray diffraction data.
 - Analyze differences (e.g., slightly longer bonds in the crystal) to attribute them to hydrogen-bonding systems and crystal packing effects.

Protocol for Tautomer Stability and Solvent Effect Analysis [3]

- **Objective:** To find the most stable molecular form and investigate how solvents influence molecular properties.
- **Methodology:**
 - **Tautomer Optimization:** Model all possible tautomers and conformers of **3-amino-1,2,4-triazine**. Optimize their geometries in the gas phase using **DFT/B3LYP/6-311++G(d,p)** and calculate their total energies to identify the most stable form.
 - **Solvent Effect Calculation:** Use the **Polarizable Continuum Model (PCM)** to simulate the solvent environment. Fully re-optimize the molecular geometry and calculate vibrational frequencies, dipole moments, and atomic charges in different solvents (e.g., chloroform, acetonitrile, DMSO, water).
 - **Vibrational Spectroscopy:** Calculate the IR and Raman spectra for the most stable tautomer in both the gas phase and solution. Compare these with experimental spectra recorded in solid state (KBr disc), DMSO, and water to validate the computational model.

Key Quantitative Findings from Computational Studies

The following table compares key geometrical parameters from computational studies with experimental X-ray data, highlighting the accuracy of different methods [1] [3].

Parameter	X-Ray Diffraction (Crystal) [1]	HF/6-31G(d,p) (Gas) [1]	DFT/B3LYP/6-311++G(d,p) (Gas) [3]	MP2/6-311++G(d,p) (Gas) [3]
Bond Lengths (Å)				
N1-N2	~1.33	Similar trend, generally slightly shorter than in crystal	Deviation within 0.004 Å	Deviation within 0.011 Å
C3-N4	~1.34			
Bond Angles (°)				
C3-N4-C5	Significantly < 120°	Similar correlation observed	Deviation within 0.251°	Deviation within 0.338°
C6-N1-N2 / C3-N2-N1	Less distorted			
Primary Conclusion	Ring distortion from ideal geometry due to lone-pair repulsion and hydrogen bonding.	Calculated gas-phase geometry reproduces the ring distortion, indicating it is primarily intrinsic.	Excellent agreement with experimental data, validating it for further property analysis.	Good agreement, slightly larger deviations than DFT.

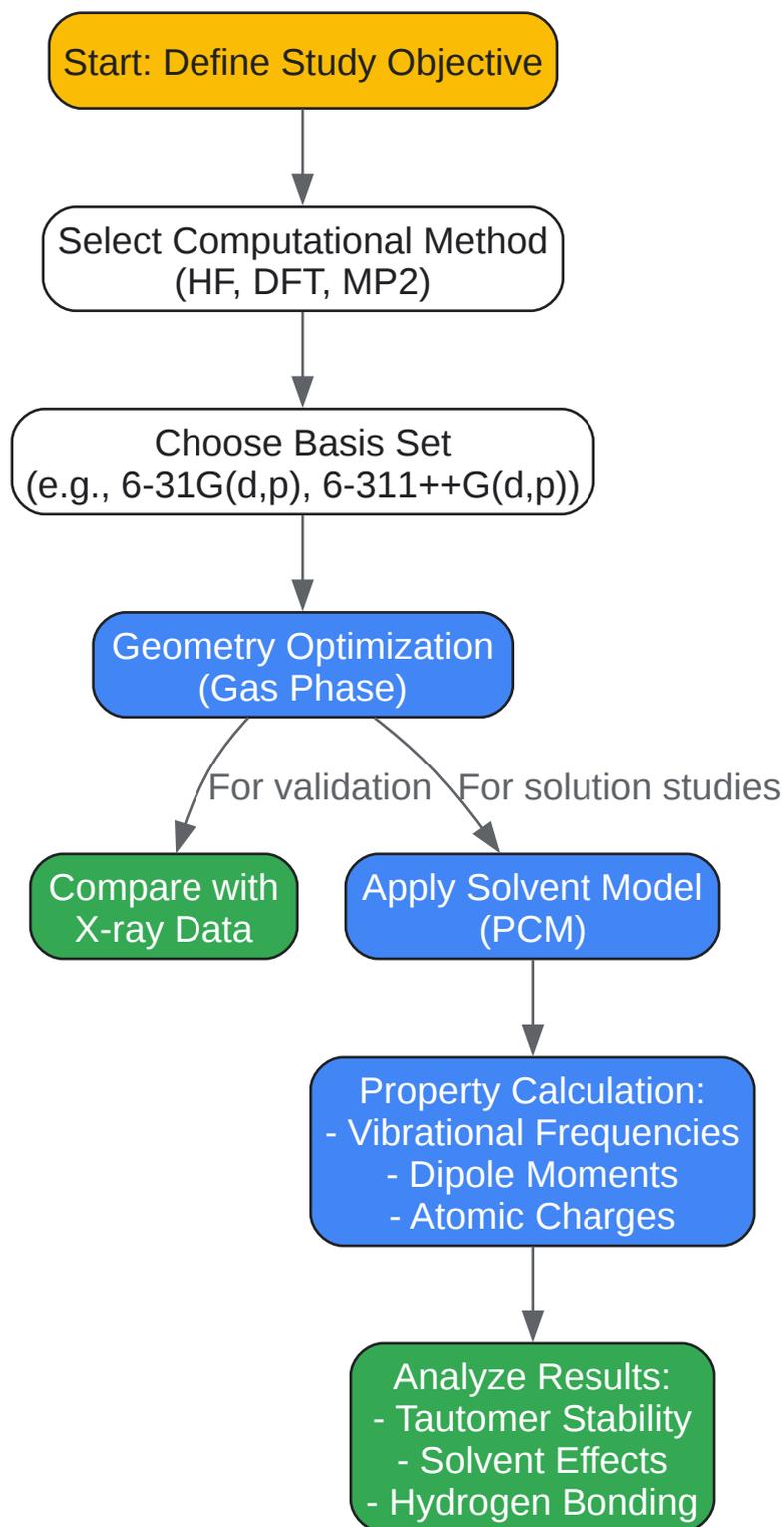
Application in Drug Discovery

The **3-amino-1,2,4-triazine** scaffold is significant in medicinal chemistry. Computational studies support the design of derivatives, such as **PDK inhibitors**, by providing insights into stable molecular geometry and

electronic properties that facilitate target binding [2]. The core structure's ability to form multiple hydrogen bonds is key to developing supramolecular structures and effective inhibitors for aggressive cancers like KRAS-mutant pancreatic ductal adenocarcinoma [1] [2].

Research Workflow Visualization

The diagram below outlines the general computational workflow for studying **3-amino-1,2,4-triazine**, based on the methodologies from the cited research.



[Click to download full resolution via product page](#)

Research workflow for **3-amino-1,2,4-triazine** computational studies.

Key Insights for Researchers

- **Method Selection:** HF calculations provide a good baseline, but **DFT/B3LYP** with a **triple-zeta basis set (6-311++G(d,p))** offers superior accuracy for energy comparisons and spectroscopic predictions [3].
- **Solvent is Crucial:** For biological applications, **always include solvent effects** (e.g., via PCM). Molecular properties like dipole moment can change significantly from the gas phase to aqueous solution [3].
- **Solid-State vs. Molecular:** Remember that crystal structures include packing forces. *Ab initio* gas-phase calculations help you disentangle **intrinsic molecular properties** from **intermolecular interactions** present in the solid state [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. (IUCr) 3 - Amino - 1 , 2 , 4 - triazine [journals.iucr.org]
2. Discovery of the 3-Amino-1,2,4-triazine-Based Library as ... [pmc.ncbi.nlm.nih.gov]
3. Theoretical and experimental study of solvent effects on the ... [sciencedirect.com]

To cite this document: Smolecule. [3-amino-1,2,4-triazine ab initio molecular orbital calculations]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b595112#3-amino-1-2-4-triazine-ab-initio-molecular-orbital-calculations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com